molecular formula C12H12ClN3O4S B5693149 1-(4-Chloro-3-nitro-benzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole CAS No. 5787-16-6

1-(4-Chloro-3-nitro-benzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole

Cat. No.: B5693149
CAS No.: 5787-16-6
M. Wt: 329.76 g/mol
InChI Key: RJOCNWDIEWQPMK-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-nitro-benzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole is a complex organic compound known for its unique chemical properties and diverse applications in scientific research. This compound is characterized by the presence of a chloro-nitro-benzenesulfonyl group attached to an imidazole ring, which imparts distinct reactivity and functionality.

Preparation Methods

The synthesis of 1-(4-Chloro-3-nitro-benzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration and Chlorination: The starting material, benzene, undergoes nitration to introduce a nitro group, followed by chlorination to add a chloro group at the desired positions.

    Sulfonylation: The chloronitrobenzene derivative is then subjected to sulfonylation using sulfonyl chloride reagents under controlled conditions to form the benzenesulfonyl chloride intermediate.

    Imidazole Formation: The final step involves the reaction of the benzenesulfonyl chloride intermediate with 2-ethyl-4-methylimidazole under basic conditions to yield the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Chloro-3-nitro-benzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like potassium permanganate.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chloro-3-nitro-benzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-nitro-benzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The chloro and nitro groups, along with the imidazole ring, contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, thereby blocking substrate access and catalytic function.

Comparison with Similar Compounds

1-(4-Chloro-3-nitro-benzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole can be compared with other similar compounds, such as:

    1-(4-Chloro-3-nitro-benzenesulfonyl)-pyrrolidine: This compound shares the chloro-nitro-benzenesulfonyl group but differs in the heterocyclic ring structure, which can affect its reactivity and applications.

    4-Chloro-3-nitrobenzenesulfonyl chloride: This intermediate is used in the synthesis of various sulfonamide derivatives and has distinct chemical properties due to the absence of the imidazole ring.

The uniqueness of this compound lies in its specific combination of functional groups and the imidazole ring, which imparts unique reactivity and potential for diverse applications.

Properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)sulfonyl-2-ethyl-4-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O4S/c1-3-12-14-8(2)7-15(12)21(19,20)9-4-5-10(13)11(6-9)16(17)18/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOCNWDIEWQPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CN1S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80973465
Record name 1-(4-Chloro-3-nitrobenzene-1-sulfonyl)-2-ethyl-4-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80973465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5787-16-6
Record name 1-(4-Chloro-3-nitrobenzene-1-sulfonyl)-2-ethyl-4-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80973465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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